5-Hydroxyindole-3-acetic acid

Catalog No.
S583437
CAS No.
54-16-0
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyindole-3-acetic acid

CAS Number

54-16-0

Product Name

5-Hydroxyindole-3-acetic acid

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)acetic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)

InChI Key

DUUGKQCEGZLZNO-UHFFFAOYSA-N

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
24 mg/mL

Synonyms

5-Hydroxyindole-3-aceticacid;5-HIAA;2-(5-hydroxy-1H-indol-3-yl)aceticacid;5-Hydroxyheteroauxin;54-16-0;5-Hydroxyindoleaceticacid;5-Oxyindoleaceticacid;5-Hydroxy-IAA;(5-Hydroxy-1H-indol-3-yl)aceticacid;5-Hydroxyindol-3-ylaceticacid;Hydroxyindoleaceticacid;5-Hydroxyindolaceticacid;5-Hydroxy-1H-indole-3-aceticacid;5-Hydroxyindolylaceticacid;5-Hydroxyindoleacetate;5-Hydroxy-3-indoleaceticacid;1H-Indole-3-aceticacid,5-hydroxy-;Indole-3-aceticacid,5-hydroxy-;5-hydroxy-indole-3-aceticacid;1321-73-9;5-Oxyindoleacetate;Hydroxyindoleacetate;5HIAA;NSC90432;5-Hydroxyindole-3-acetate

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O

As a Biomarker for Serotonin Levels

5-Hydroxyindole-3-acetic acid (5-HIAA) is the primary metabolite of serotonin, a neurotransmitter involved in various physiological processes, including mood regulation, sleep, appetite, and learning and memory []. Due to its close relationship with serotonin, 5-HIAA is measured in various body fluids, such as cerebrospinal fluid, blood, and urine, to indirectly assess serotonin levels in the body [, ]. This measurement is particularly valuable in scientific research, as it offers insights into several areas:

  • Neuropsychiatric disorders: Studying 5-HIAA levels has been helpful in understanding the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia [, , ]. Researchers have observed altered 5-HIAA levels in individuals with these conditions, potentially providing valuable clues for diagnosis and treatment development.
  • Pharmacological research: 5-HIAA measurement aids in evaluating the effectiveness of drugs targeting the serotonin system. By monitoring changes in 5-HIAA levels after drug administration, researchers can gain insights into the drug's impact on serotonin activity [].

Applications in Specific Research Areas

Beyond its general role as a serotonin marker, 5-HIAA has specific applications in various research fields:

  • Gastrointestinal research: As a significant portion of the body's serotonin is produced in the gut, 5-HIAA levels in the gut can be indicative of gut function and potential involvement in gastrointestinal disorders like irritable bowel syndrome [].
  • Cancer research: Studies suggest that 5-HIAA levels might be associated with certain types of cancer, and their measurement could potentially contribute to cancer diagnosis and prognosis [].

5-Hydroxyindole-3-acetic acid is an organic compound classified as an indole-3-acetic acid derivative. Its chemical formula is C₁₀H₉NO₃, and it serves as a primary metabolite of serotonin, a neurotransmitter crucial for various physiological functions. This compound is synthesized in the liver through the enzymatic breakdown of serotonin, primarily by monoamine oxidase A. It plays a significant role in the metabolism of tryptophan, which is the precursor to serotonin .

5-HIAA itself is not considered to have a significant biological effect. However, its concentration in urine reflects serotonin activity []. By measuring 5-HIAA levels, researchers can gain insights into potential alterations in serotonin signaling pathways.

Studies suggest that elevated 5-HIAA levels might be associated with conditions like carcinoid syndrome, a group of symptoms caused by tumors that produce excessive serotonin []. Conversely, reduced 5-HIAA levels may be linked to depression, although the relationship is complex and requires further investigation [].

In humans, 5-hydroxyindole-3-acetic acid is formed from serotonin via the action of monoamine oxidase A. This process involves the conversion of serotonin into 5-hydroxyindoleacetaldehyde, which is then further oxidized to produce 5-hydroxyindole-3-acetic acid. Additionally, this compound can interact with S-adenosylmethionine to form 5-methoxyindoleacetate through the action of acetylserotonin O-methyltransferase .

5-Hydroxyindole-3-acetic acid is primarily known for its role as a biomarker for serotonin levels in the body. Elevated levels of this compound in urine are often associated with carcinoid tumors, which are neuroendocrine tumors that secrete serotonin. The measurement of 5-hydroxyindole-3-acetic acid in urine is utilized clinically to diagnose and monitor these tumors and assess treatment efficacy . Furthermore, it may be involved in various metabolic processes and has been studied for its potential implications in psychiatric disorders and metabolic diseases .

The synthesis of 5-hydroxyindole-3-acetic acid can occur biochemically through the following pathway:

  • Tryptophan Conversion: Tryptophan is converted into serotonin through a series of enzymatic reactions.
  • Serotonin Deactivation: Serotonin is then metabolized by monoamine oxidase A into 5-hydroxyindoleacetaldehyde.
  • Formation of 5-Hydroxyindole-3-acetic Acid: The aldehyde undergoes oxidation to yield 5-hydroxyindole-3-acetic acid.

This compound can also be synthesized chemically, though specific synthetic routes are less commonly detailed in literature .

The primary application of 5-hydroxyindole-3-acetic acid lies in its use as a biomarker for diagnosing carcinoid tumors. Urinary excretion levels of this compound are measured to assess serotonin metabolism and monitor treatment responses in patients with these tumors. Additionally, research into its role in metabolic pathways may lead to further applications in understanding psychiatric conditions and metabolic disorders .

Research indicates that 5-hydroxyindole-3-acetic acid interacts with various enzymes involved in serotonin metabolism. Its conversion from serotonin involves monoamine oxidase A, while its interaction with S-adenosylmethionine highlights its role in methylation processes within metabolic pathways. Studies have also explored its associations with cancer risk and other diseases, suggesting that fluctuations in its levels may correlate with specific health conditions .

Several compounds share structural or functional similarities with 5-hydroxyindole-3-acetic acid:

Compound NameChemical FormulaKey Features
Indole-3-acetic acidC₉H₉NO₂Plant hormone involved in growth and development
SerotoninC₁₄H₁₈N₂O₂Neurotransmitter that regulates mood and behavior
5-HydroxytryptophanC₁₁H₁₂N₂O₃Precursor to serotonin; involved in mood regulation
N-AcetylserotoninC₁₃H₁₅N₂O₂A metabolite linked to sleep regulation

Uniqueness: What distinguishes 5-hydroxyindole-3-acetic acid from these compounds is its specific role as a major metabolite of serotonin, making it a critical marker for certain neuroendocrine tumors while also being involved in various metabolic pathways related to tryptophan metabolism .

Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

191.058243149 g/mol

Monoisotopic Mass

191.058243149 g/mol

Heavy Atom Count

14

Melting Point

161 - 163 °C

UNII

YHC763JY1P

Other CAS

54-16-0

Wikipedia

5-Hydroxyindoleacetic_acid

Dates

Modify: 2023-08-15

SLC6A4 polymorphisms modulate the efficacy of a tryptophan-enriched diet on age-related depression and social cognition

Lierni Ugartemendia, Rafael Bravo, Martin Reuter, M Yolanda Castaño, Thomas Plieger, Vera Zamoscik, Peter Kirsch, Ana B Rodríguez
PMID: 33743283   DOI: 10.1016/j.clnu.2021.02.023

Abstract

In a placebo controlled study we sought to determine if a four-weeks tryptophan-enriched diet is able to improve age-related depression or social cognitive impairment, depending on polymorphisms located in the promoter region of Solute Carrier Family 6 Member 4 (SLC6A4), also known as serotonin transporter (SERT1) gene.
91 young volunteers (age: 21 ± 2 yrs) and 127 above 50 years old (58 ± 6 yrs) healthy volunteers completed the study. Participants from the placebo and tryptophan group followed the same protocol. Before starting the study blood samples, to measure serotonin-transporter-linked polymorphic region (5-HTTLPR) and rs25531 polymorphisms, were collected. In addition, before and after completing the study urine samples (to measure 5-hydroxyindolacetic acid (5-HIAA) were taken, while psychological questionnaires (to assess depression and social cognition levels), and a one week dietary record (to calculate the tryptophan (TRP) intake) were assessed.
The triallelic approach of SLC6A4 showed that in S'S´ subjects there was a positive correlation between TRP intake and 5-HIAA levels. Age of participants, SLC6A4 genotype, and experimental condition were important factors contributing to the outcome of depression and social cognition.
5-HTTLPR and rs25531 polymorphisms play a key role in the response to the TRP- based nutritional intervention, improving only age-related depressive symptoms and empathy in S'S´ subjects who have a higher risk to show signs of depression during their lifetime.


Value of a patient-reported-outcome measure of carcinoid syndrome symptoms

Juliette Maurel, Rosine Guimbaud, Thierry Lecomte, Astrid Lièvre, Vincent Hautefeuille, Philip Robinson, Laurent Francois, Catherine Lombard-Bohas, Julien Forestier, Laurent Milot, Fabien Subtil, Thomas Walter
PMID: 33690153   DOI: 10.1530/EJE-20-1138

Abstract

Literature on patient-reported outcomes (PRO) of carcinoid syndrome symptoms (CSS) is scarce. We used a patient-reported outcome measure (PROM) to evaluate CSS, the domains of daily life impacted by CSS, the main symptoms that affect daily life, its change according to clinical, biological and morphological evolution, and the risk factors for a poor PRO-CSS score.
Patients completed the PRO-CSS, EORTC-QLQ30, and GI-NET21 questionnaires at the time of their clinical, laboratory, and morphological assessments in a multicentre French cohort study from February 2019 to May 2020.
In total, 147 patients with metastatic ileal (n =126), lung (n =20), or unknown primitive neuroendocrine tumour but high 5-hydroxyindole-3-acetic acid level (n =1) were included; 42 (32%) received an above-label dose of somatostatin analogues. Fifty-one (35%) patients had a poor PRO-CSS score. Travelling and food restriction were the two main domains affected. Diarrhoea (mean: 2.3/5 on Likert scale), imperiousness (mean of 2.5/5), fatigue (2.2/5), abdominal pain (1.7/5), and flushing episodes (1.5/5) were the main symptoms affecting daily life. The PRO-CSS score was not correlated to the clinical assessment performed by physicians at the baseline and during the follow-up. Patients with a poor PRO-CSS score had a higher tumour burden.
PROM-CSS may help physicians make an objective assessment of CSS and its impact in daily practice; this tool could become a key evaluation criterion in clinical trials focusing on CSS.


Tetraphenylpyrazine-Based Luminescent Metal-Organic Framework for Chemical Sensing of Carcinoids Biomarkers

Xu-Dong Ying, Jian-Xiang Chen, Dan-Yu Tu, Yi-Cao Zhuang, Di Wu, Liang Shen
PMID: 33523641   DOI: 10.1021/acsami.0c20893

Abstract

A new non-interpenetrated three-dimensional (3D) pillared-layered TPP-based LMOF [Zn
(TPyTPP)
(BDC)
]·8DMF (denoted as Zn-MOF 1) was successfully prepared (TPyTPP = tetrakis(4-(pyridin-4-yl)phenyl)pyrazine and H
BDC = 1,4-benzenedicarboxylic acid). Zn-MOF 1 was characterized by single-crystal X-ray diffraction, PXRD, IR, N
adsorption, thermogravimetric analysis, and luminescent spectrum. Impressively, luminescent sensing studies reveal that activated Zn-MOF 1 not only displays excellent luminescence-quenching efficiency with the values of high
and low LODs toward 5-hydroxytryptamine (5-HT) and 5-hydroxyindole-3-acetic acid (5-HIAA), respectively, but also possesses outstanding sensing characteristics in terms of fast response, high sensitivity, and specific selectivity. Zn-MOF 1 performs as efficient sensing of carcinoid biomarkers to provide a fresh detection platform for the diagnosis of carcinoids. In addition, the sensing mechanism was also explored on the basis of ultraviolet-visible (UV-vis) absorption, DFT calculations, and structural analysis.


Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma

Karolina E Kolaczynska, Matthias E Liechti, Urs Duthaler
PMID: 33485158   DOI: 10.1016/j.jchromb.2020.122486

Abstract

Psilocin is the active metabolite of psilocybin, a serotonergic psychedelic substance. It is used recreationally and investigated in substance-assisted psychotherapy. The pharmacokinetic properties of psilocin are only partially characterized. Therefore, we developed and validated a rapid LC-MS/MS method to quantify psilocin and its metabolite 4-hydroxyindole-3-acetic acid (4-HIAA) in human plasma. Plasma samples were processed by protein precipitation using methanol. The injected sample was mixed with water in front of a C
analytical column to increase retention of the analytes. Psilocin and 4-HIAA were detected by multiple reaction monitoring (MRM) in positive and negative electrospray ionisation mode, respectively. An inter-assay accuracy of 100-109% and precision of ≤8.7% was recorded over three validation runs. The recovery was near to complete (≥94.7%) and importantly, consistent over different concentration levels and plasma batches (CV%: ≤4.1%). The plasma matrix caused negligible ion suppression and endogenous interferences could be separated from the analytes. Psilocin and 4-HIAA plasma samples could be thawed and re-frozen for three cycles, kept at room temperature for 8 h or 1 month at -20 °C without showing degradation (≤10%). The linear range (R ≥ 0.998) of the method covered plasma concentrations observed in humans following a common therapeutic oral dose of 25 mg psilocybin and was therefore able to assess the pharmacokinetics of psilocin and 4-HIAA. The LC-MS/MS method was convenient and reliable for measuring psilocin and 4-HIAA in plasma and will facilitate the clinical development of psilocybin.


Alpha-pyrrolidinopentiophenone and mephedrone self-administration produce differential neurochemical changes following short- or long-access conditions in rats

Julie A Marusich, Elaine A Gay, Scott L Watson, Bruce E Blough
PMID: 33577836   DOI: 10.1016/j.ejphar.2021.173935

Abstract

Stimulant-induced neurochemical changes may occur at different times for different brain regions or neurotransmitter systems. This study sought to examine the behavioral and neurochemical effects of extended access to α-pyrrolidinopentiophenone (α-PVP) and 4-methylmethcathinone (4MMC). Male and female Sprague-Dawley rats were trained to self-administer α-PVP (0.1 mg/kg/infusion) or 4MMC (0.5 mg/kg/infusion) through autoshaping, and then self-administered for 21 days during 1 h (short access; ShA) or 6 h (long access; LgA) sessions. Separate rats were assigned to a naïve control group. Amygdala, hippocampus, hypothalamus, prefrontal cortex (PFC), striatum, and thalamus were extracted, and tissue was analyzed with electrochemical detection and liquid chromatography mass spectrometry. Rats acquired self-administration of α-PVP and 4MMC, and LgA rats showed more escalation of self-administration than ShA rats. Synthetic cathinone administration produced several effects on neurotransmitters. LgA self-administration of α-PVP increased 5-HIAA levels in all brain regions, compared to control. In contrast, both LgA and ShA 4MMC self-administration decreased 5-HT and 5-HIAA levels in most brain regions. LgA exposure to both synthetic cathinones increased DOPAC levels in hypothalamus and striatum, and increased HVA levels in striatum compared to control. LgA self-administration of either synthetic cathinone produced region-specific increases in NE levels, whereas ShA self-administration lowered NE levels in select locations compared to control. These alterations in neurotransmitter levels indicate that synthetic cathinone use may produce differential neurochemical changes during the transition from use to abuse, and that 21 days of self-administration only models the beginning stages of dysregulated drug intake.


Explore Compound Types